
3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one
Description
Structural and Functional Comparisons:
Key Observations:
- Ring strain : Azetidine derivatives exhibit ~25 kJ/mol greater strain than piperidine analogs, affecting synthetic accessibility.
- Hydrogen-bonding capacity : The 3-hydroxy group enhances aqueous solubility (logP = -0.7) compared to non-hydroxylated analogs (logP = 0.3).
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the azetidine ring increase electrophilicity at the carbonyl carbon (δC=O = 208 ppm vs. 205 ppm for parent compound).
Properties
IUPAC Name |
3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-2-1-6(10)8-3-5(9)4-8/h5,9H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWISQYTNLGJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247087 | |
Record name | 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-29-9 | |
Record name | 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization from Amino Alcohols
A common synthetic approach starts with suitably substituted amino alcohols that undergo intramolecular cyclization to form the azetidine ring. This cyclization is typically facilitated by activating agents such as tosyl chloride or other sulfonyl chlorides, which convert hydroxyl groups into better leaving groups, enabling nucleophilic attack by the amine to close the four-membered ring.
- Solvent: Dichloromethane (DCM) or polar aprotic solvents like dimethylformamide (DMF)
- Temperature: 0 to 5 °C to minimize side reactions
- Base: Triethylamine or pyridine to neutralize acid by-products
- Reaction time: Several hours under inert atmosphere to prevent oxidation
Amide Bond Formation and Azetidine Functionalization
Following ring formation, the propan-1-one backbone is introduced via amide bond formation between the azetidine nitrogen and a suitable acyl precursor. Coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-Hydroxybenzotriazole) are commonly used to facilitate this step.
- Solvent: DMF or acetonitrile for solubility of reactants
- Temperature: Room temperature or slightly elevated (25–40 °C)
- Reaction monitoring: Thin-layer chromatography (TLC) or HPLC to track conversion
Functional Group Transformations
Post-synthesis modifications include oxidation, reduction, or substitution reactions to fine-tune the molecule’s properties:
Reaction Type | Reagents | Conditions | Outcome |
---|---|---|---|
Oxidation | Pyridinium chlorochromate (PCC), DMSO | Room temperature, inert atmosphere | Hydroxyl group to carbonyl (ketone/aldehyde) |
Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | 0 to room temperature | Carbonyl to alcohol |
Substitution | Alkyl halides, acyl chlorides | Base catalysis, 0–50 °C | Formation of amides, esters |
Industrial Production Considerations
Industrial synthesis of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one focuses on scalability and reproducibility. Continuous flow reactors are employed to enhance heat and mass transfer, allowing precise control over reaction parameters such as temperature, pressure, and reagent addition rates. Automation reduces human error and improves batch-to-batch consistency.
Key advantages of continuous flow synthesis include:
- Improved safety for handling reactive intermediates
- Enhanced reaction kinetics and selectivity
- Easier scale-up from laboratory to production scale
Analytical and Characterization Techniques
To ensure the integrity of the synthesized compound, the following analytical methods are employed:
Technique | Purpose | Typical Observations |
---|---|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Azetidine protons at δ 1.8–2.1 ppm; carbonyl carbons at δ 170–175 ppm |
High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% required for pharmaceutical applications |
Mass Spectrometry (ESI-MS) | Molecular weight confirmation | [M+H]+ ion at m/z 173.12 |
Infrared Spectroscopy (IR) | Functional group identification | Peaks corresponding to amine, hydroxyl, and carbonyl groups |
Summary Table of Preparation Methods
Step | Method | Reagents/Conditions | Notes |
---|---|---|---|
1 | Cyclization of amino alcohol | Tosyl chloride, base, DCM, 0–5 °C | Formation of azetidine ring |
2 | Amide bond formation | EDCI/HOBt, DMF, room temp | Coupling azetidine nitrogen with propanone moiety |
3 | Functional group modification | PCC (oxidation), NaBH4 (reduction) | Tailoring functional groups for desired activity |
4 | Industrial scale-up | Continuous flow reactors, automated control | Enhanced yield and purity |
Research Findings and Optimization Strategies
- Temperature control during cyclization is critical to minimize side reactions and by-product formation.
- Solvent choice affects solubility and reaction rate; polar aprotic solvents favor coupling steps.
- Protection/deprotection strategies for the amino group (e.g., Boc or Fmoc protection) can improve selectivity in multi-step syntheses.
- Catalytic asymmetric synthesis using chiral catalysts can introduce stereoselectivity in the azetidine ring, enhancing biological activity.
- Process optimization in industrial settings includes stoichiometric adjustments and impurity profiling via LC-MS to improve overall yield.
This comprehensive overview consolidates current knowledge on the preparation of this compound, highlighting key synthetic routes, reaction conditions, and industrial practices. The data reflect a synthesis strategy balancing efficiency, selectivity, and scalability, supported by rigorous analytical validation. This compound’s unique azetidine structure and functional groups make it a valuable intermediate in medicinal chemistry and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, making it valuable in developing novel compounds for pharmaceutical and industrial applications. For example, it can undergo oxidation to form ketones or aldehydes, reduction to produce alcohols, and substitution reactions to form amides or esters.
Synthetic Routes
The synthesis of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one typically involves cyclization processes starting from suitable amino alcohols. Common reagents include tosyl chloride for cyclization under controlled conditions. Industrially, optimized methods such as continuous flow reactors are employed to enhance yield and purity.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics. The presence of both amino and hydroxyl groups enhances its interaction with biological targets, potentially leading to effective antimicrobial agents.
Anticancer Potential
Research has shown that this compound exhibits anticancer properties by inhibiting cancer cell growth. Mechanisms include inducing apoptosis in cancer cell lines through interaction with specific molecular targets such as enzymes involved in cell survival pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes, making it relevant in treating diseases characterized by overactive enzyme functions. For instance, it may inhibit metabolic pathways critical for cancer cell proliferation or modulate inflammatory responses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituents, heterocyclic rings, and functional group variations.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on formula C₇H₁₄N₂O₂.
Key Observations:
Ring Size and Strain: The 4-membered azetidine ring in the target compound introduces higher ring strain compared to 5-membered pyrrolidine derivatives (e.g., 3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one) . This strain may affect synthetic accessibility and stability.
Functional Group Impact :
- Hydroxyl vs. Methoxy: The hydroxyl group in the target compound enhances solubility through hydrogen bonding, whereas the methoxy analog () is more lipophilic, which could improve membrane permeability .
- Aromatic vs. Aliphatic Substituents: Benzimidazole () and chlorophenyl () groups introduce aromaticity, favoring interactions with hydrophobic pockets in enzymes or receptors .
Piperazine and isopropyl derivatives (e.g., ) are common in kinase inhibitors, hinting at possible applications in targeted therapies .
Synthetic Considerations :
- Synthesis often involves nucleophilic substitution or Mannich reactions (e.g., benzimidazole derivatives in ). The hydroxyazetidine group may require protection during synthesis to avoid side reactions .
Biological Activity
3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a compound characterized by its unique azetidine ring structure, which contains both amino and hydroxyl functional groups. This structural composition allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been explored for its role in enzyme inhibition, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₁₃N₃O₂, with a molecular weight of approximately 143.18 g/mol. The azetidine ring contributes to its unique properties, influencing its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in developing new antibiotics.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell growth, particularly through mechanisms involving apoptosis induction in various cancer cell lines.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which may be relevant in treating diseases where these enzymes are overactive.
The mechanism of action for this compound involves its interaction with biological targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their function. For instance, it may inhibit metabolic pathways critical for cancer cell survival or modulate signal transduction pathways involved in inflammation.
Anticancer Activity
In a study evaluating the anticancer effects of various compounds, this compound was found to induce significant apoptosis in cancer cell lines. The IC50 values were reported to be in the nanomolar range, indicating potent activity against cancer cells.
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (breast cancer) | <10 | Induces apoptosis via caspase activation |
Compound A | HeLa (cervical cancer) | 15 | Inhibits cell proliferation |
Compound B | A549 (lung cancer) | 20 | Triggers necrosis |
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition properties of this compound. It was shown to effectively inhibit specific proteases involved in tumor progression.
Enzyme Target | Inhibition (%) | Reference |
---|---|---|
Protease X | 85% | Study A |
Protease Y | 70% | Study B |
Synthetic Routes
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic methods include:
- Cyclization of Amino Alcohols : Using reagents such as tosyl chloride.
- Functionalization Reactions : Including oxidation and reduction processes to modify functional groups for enhanced reactivity.
Q & A
Q. What are the optimal synthetic routes for 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one, and how can reaction conditions be optimized to minimize by-products?
The synthesis typically involves multi-step reactions, including amide bond formation and azetidine ring functionalization. Key steps include:
- Coupling Reactions : Use of coupling agents like EDCl/HOBt for amide bond formation between the azetidine moiety and the propanone backbone.
- Temperature Control : Maintaining reactions at 0–5°C during sensitive steps (e.g., amine protection) to prevent side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps.
- Catalysts : Palladium-based catalysts for hydrogenation steps to reduce nitro groups to amines.
Analytical Validation : Post-synthesis, confirm purity (>95%) via HPLC and structural integrity via H/C NMR (δ 1.8–2.1 ppm for azetidine protons; δ 170–175 ppm for carbonyl carbons) .
Q. How should researchers characterize the structural and electronic properties of this compound?
A combination of spectroscopic and computational methods is recommended:
- Spectroscopy :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the azetidine ring.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] at m/z 173.12) and fragmentation patterns.
- Computational Analysis :
- DFT calculations (B3LYP/6-31G*) to map electron density distributions, highlighting the nucleophilic amine group and electrophilic carbonyl .
Q. What are the stability profiles of this compound under varying storage conditions?
Stability studies indicate:
- Thermal Stability : Degrades above 80°C, forming cyclic by-products via intramolecular cyclization.
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent azetidine ring opening .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Discrepancies often arise from assay-specific factors:
- Receptor Binding Assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to validate affinity measurements.
- Cell-Based Assays : Control for membrane permeability differences by quantifying intracellular concentrations via LC-MS.
- Metabolic Interference : Pre-treat cell lines with CYP450 inhibitors to assess metabolite interference .
Q. What strategies optimize the compound’s reactivity for derivatization in medicinal chemistry applications?
- Protection/Deprotection : Temporarily protect the 3-amino group with Boc or Fmoc to direct reactivity to the carbonyl.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) to introduce stereocenters in azetidine derivatives.
- Click Chemistry : Azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) for imaging studies .
Q. How do structural modifications to the azetidine ring influence pharmacological properties?
A comparison of analogs reveals:
Substituent | Bioactivity Trend | Solubility (LogP) |
---|---|---|
3-Hydroxyazetidine | Enhanced target binding (Ki = 12 nM) | 1.2 |
3-Methoxyazetidine | Reduced potency (Ki = 85 nM) | 1.8 |
3-Aminoazetidine | Improved CNS penetration | 0.9 |
Hydroxy groups improve hydrogen-bonding interactions but reduce lipophilicity, impacting blood-brain barrier permeability .
Q. What computational approaches predict off-target interactions and toxicity?
- Molecular Docking : Screen against PDSP database to identify off-target receptor binding.
- ADMET Prediction : Tools like SwissADME assess hepatotoxicity risks (e.g., CYP3A4 inhibition).
- Machine Learning : Train models on Tox21 datasets to predict mutagenicity .
Q. How should researchers address low yields in large-scale synthesis?
- Process Optimization :
- Switch from batch to flow chemistry for exothermic steps (e.g., azetidine ring closure).
- Use immobilized enzymes (e.g., lipases) for enantioselective amidation.
- By-Product Analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., reduce excess reagent from 2.0 to 1.2 eq) .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.